Isoxazol-4-ylmethanamine hydrochloride basic properties
Isoxazol-4-ylmethanamine hydrochloride basic properties
An In-Depth Technical Guide to the Core Basic Properties of Isoxazol-4-ylmethanamine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Isoxazol-4-ylmethanamine hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its fundamental properties, a plausible synthetic route, and its potential applications within the broader context of medicinal chemistry. The isoxazole scaffold is a cornerstone in the development of numerous therapeutic agents, and understanding the characteristics of its derivatives is paramount for innovation in the field.[1][2][3][4][5]
Physicochemical and Structural Properties
Isoxazol-4-ylmethanamine hydrochloride is the salt form of the parent amine, which enhances its stability and aqueous solubility, properties often desirable for pharmaceutical development. While specific experimental data for this particular salt is not extensively documented in publicly available literature, we can infer and calculate key properties based on the free base and general chemical principles.
The core structure consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[2][4] This arrangement imparts unique electronic properties that are crucial for its interaction with biological targets.[6] The aminomethyl group at the 4-position provides a key functional handle for further chemical modifications.
A summary of its physicochemical properties is presented below:
| Property | Value | Source/Method |
| IUPAC Name | (1,2-oxazol-4-yl)methanamine hydrochloride | - |
| CAS Number | 173850-71-0 | [7] |
| Molecular Formula | C₄H₇ClN₂O | Calculated |
| Molecular Weight | 134.56 g/mol | Calculated from free base MW (98.10 g/mol )[8] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |
| pKa (of conjugate acid) | ~7.5 (Predicted) | Inferred from similar amine hydrochlorides[9] |
| LogP (of free base) | 0.83360 | |
| Boiling Point (of free base) | 206.994 °C at 760 mmHg | |
| Density (of free base) | 1.148 g/cm³ |
Synthesis and Characterization: A Plausible Pathway
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of Isoxazol-4-ylmethanamine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-isoxazolecarboxylate
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To a stirred solution of ethyl 2-formyl-3-oxobutanoate in ethanol, add an equimolar amount of hydroxylamine hydrochloride.
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The residue is then taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by flash column chromatography.
Step 2: Reduction to (Isoxazol-4-yl)methanol
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Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C and add a solution of ethyl 4-isoxazolecarboxylate in THF dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
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Quench the reaction carefully by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
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Filter the resulting aluminum salts and wash thoroughly with THF.
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Concentrate the filtrate to obtain (isoxazol-4-yl)methanol.
Step 3: Conversion to 4-(Azidomethyl)isoxazole
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Dissolve (isoxazol-4-yl)methanol in a suitable solvent like dichloromethane.
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Cool to 0 °C and add thionyl chloride dropwise to convert the alcohol to the corresponding chloride.
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After the reaction is complete, remove the solvent and excess thionyl chloride in vacuo.
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Dissolve the crude isoxazol-4-ylmethyl chloride in dimethylformamide (DMF) and add sodium azide.
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Heat the mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC).
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Cool the mixture, pour into water, and extract with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated.
Step 4: Reduction to Isoxazol-4-ylmethanamine
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Dissolve 4-(azidomethyl)isoxazole in methanol or ethanol.
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Add a catalytic amount of 10% palladium on carbon (Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.
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Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the free amine.
Step 5: Formation of Isoxazol-4-ylmethanamine hydrochloride
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Dissolve the crude Isoxazol-4-ylmethanamine in a minimal amount of a suitable solvent like diethyl ether or methanol.
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Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Analytical Characterization
The identity and purity of the synthesized Isoxazol-4-ylmethanamine hydrochloride would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic chemical shifts and coupling constants for the isoxazole ring protons and the aminomethyl group.[14][15]
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Mass Spectrometry (MS): To confirm the molecular weight of the cation.
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretching of the ammonium salt and the C=N and N-O bonds of the isoxazole ring.
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Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Applications in Medicinal Chemistry and Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[1][2][5] These compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4]
Isoxazol-4-ylmethanamine hydrochloride serves as a valuable building block for the synthesis of more complex molecules. The primary amine provides a nucleophilic site for a variety of chemical transformations, allowing for the introduction of this key heterocyclic motif into larger drug candidates.
Caption: Diverse therapeutic applications of isoxazole-containing compounds.
The utility of Isoxazol-4-ylmethanamine hydrochloride lies in its ability to be incorporated into lead compounds through amide bond formation, reductive amination, or other amine-based chemistries. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying other parts of the molecule while retaining the isoxazole core.
Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and bases.
-
For long-term storage, refrigeration or freezing is recommended to maintain stability.[9]
References
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Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
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The recent progress of isoxazole in medicinal chemistry. Bohrium. Available at: [Link]
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Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. Available at: [Link]
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ISOXAZOL-4-YLMETHANAMINE | CAS#:173850-43-6. Chemsrc. Available at: [Link]
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General experimental procedures. The Royal Society of Chemistry. Available at: [Link]
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Table 1 . Selected 1 H NMR data (δ in ppm, J in Hz) of the isoxazolines... ResearchGate. Available at: [Link]
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Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593. PubChem - NIH. Available at: [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
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Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]
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4-Isoxazolemethanamine | C4H6N2O | CID 10486803. PubChem - NIH. Available at: [Link]
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The recent progress of isoxazole in medicinal chemistry | Request PDF. ResearchGate. Available at: [Link]
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(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]
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The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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